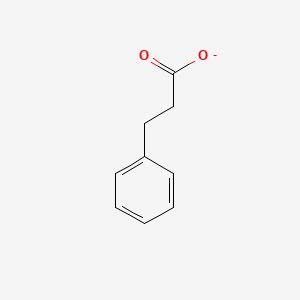
3-Phenylpropionate
説明
3-phenylpropionate is a monocarboxylic acid anion that is the conjugate base of 3-phenylpropionic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a plant metabolite. It is a conjugate base of a 3-phenylpropionic acid.
科学的研究の応用
Pharmaceutical Applications
Antidepressant Activity:
One notable application of 3-phenylpropionate is its role in the development of antidepressant medications. A specific derivative, 1-amino-adamantane D,L-2-acetamido-3-phenylpropionate, has been shown to exhibit significant antidepressant effects without the side effects commonly associated with traditional treatments like amantadine. This compound has potential therapeutic applications for treating depressive conditions, particularly in elderly patients .
Acaricidal Activity:
Recent studies have identified this compound derivatives as promising acaricides. Research demonstrated that various esters of 3-phenylpropionic acid showed effective acaricidal activity against Psoroptes cuniculi, a mange mite. The structure-activity relationship indicated that modifications on the 3-phenyl ring could enhance or reduce efficacy, suggesting avenues for further development of acaricidal agents .
Agricultural Applications
Pesticide Development:
The efficacy of this compound derivatives as pesticides has been explored extensively. The compound's ability to act as an insect growth regulator has been noted, which can help manage pest populations effectively while minimizing environmental impact. The design of these compounds focuses on optimizing their biological activity against target pests while ensuring safety for non-target organisms.
Biochemical Research
Metabolic Studies:
In biochemical research, this compound has been utilized to study metabolic pathways in microorganisms such as Escherichia coli. Its catabolism provides insights into microbial metabolism and the enzymatic processes involved in breaking down aromatic compounds . This research is crucial for understanding how microorganisms can be used for bioremediation and the degradation of environmental pollutants.
Data Tables
Case Studies
Case Study 1: Antidepressant Development
A study investigated the antidepressant properties of a compound derived from this compound. It was found that this compound could be administered at dosages comparable to existing treatments but with reduced side effects, making it a candidate for further clinical trials aimed at treating depression in elderly populations.
Case Study 2: Acaricidal Efficacy
In vitro testing of various esters derived from 3-phenylpropionic acid revealed that certain modifications significantly enhanced their efficacy against Psoroptes cuniculi. The study concluded that these compounds could serve as effective alternatives to conventional acaricides, potentially leading to new formulations in pest management.
特性
分子式 |
C9H9O2- |
|---|---|
分子量 |
149.17 g/mol |
IUPAC名 |
3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |
InChIキー |
XMIIGOLPHOKFCH-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)[O-] |
同義語 |
3-phenyl propionic acid 3-phenylpropanoic acid 3-phenylpropionate 3-phenylpropionic acid 3-phenylpropionic acid, sodium salt beta-phenylpropionate dihydrocinnamic acid hydrocinnamic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













